11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl-
Overview
Description
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- is a heterocyclic compound with a unique structure that combines elements of pyridine and quinazoline
Preparation Methods
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via a metal-free and solvent-free reaction, which involves the use of specific reagents and catalysts to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the compound can act as a fluorescent probe in the presence of acidic or basic amines, undergoing reversible fluorescence changes . Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the core structure of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a fluorescent probe for detecting acidic or basic amines in solutions and gas phases . Additionally, its unique structure and properties make it a valuable tool for studying various biochemical processes and interactions.
Mechanism of Action
The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are influenced by the pH of the surrounding environment, allowing it to act as a pH-sensitive probe . The compound’s ability to undergo reversible fluorescence changes in response to pH variations is a key aspect of its mechanism of action.
Comparison with Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- can be compared with other similar compounds, such as other pyridoquinazolinones and related heterocyclic structures. Similar compounds include 11H-Pyrido[2,1-b]quinazolin-11-one and its various derivatives . The uniqueness of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- lies in its specific structural modifications, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-8-15-12(9)14-11-7-3-2-6-10(11)13(15)16/h4-5,8H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQGXQCCBVXMRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469131 | |
Record name | 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85653-83-4 | |
Record name | 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4-tetrahydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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